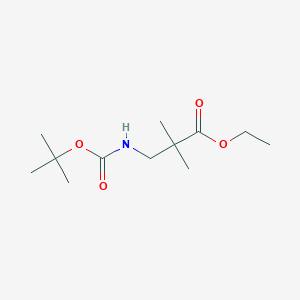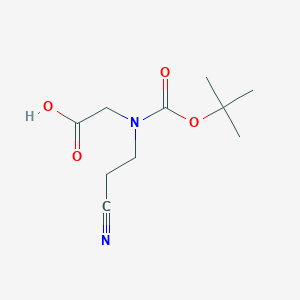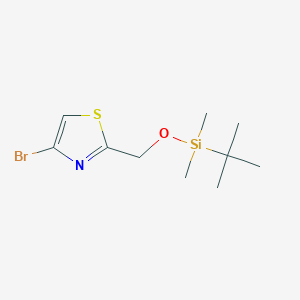
2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole
Overview
Description
The compound “2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole” likely belongs to the class of organosilicon compounds, which are often used in organic synthesis due to their reactivity and stability . The tert-butyldimethylsilyl (TBDMS) group is a common protecting group in organic synthesis, known for its resistance to various reaction conditions .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, the synthesis of similar compounds often involves the use of tert-butyldimethylsilyl chloride and other reagents .Molecular Structure Analysis
The molecular structure of this compound would likely include a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a bromine atom attached to the 4-position of the thiazole, and a tert-butyldimethylsilyloxymethyl group attached to the 2-position .Scientific Research Applications
Synthesis and Biomedical Applications
2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole and related compounds have significant applications in the synthesis of biologically active molecules. A study by Magata et al. (2019) describes a concise and stereoselective synthesis method for 2,4- and 2,5-disubstituted thiazole amino acids, which are crucial in creating thiazole-containing natural peptides and their analogs, demonstrating its utility in peptide synthesis (Magata et al., 2019). Additionally, Vale et al. (2017) explored bromothiazole derivatives with amino acids for potential applications in cancer research. They investigated the antiproliferative and cytotoxic effects of these derivatives on human adenocarcinoma-derived cell lines, showcasing their relevance in oncology research (Vale et al., 2017).
Chemical Synthesis and Organic Chemistry
In organic chemistry, the applications of bromothiazoles, including this compound, are diverse. For instance, Ye et al. (2014) synthesized a series of Schiff bases including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles, which showed significant antitumor activity against human cervix cancer cell lines (Ye et al., 2014). Ji and Peters (1998) conducted a study on the electrochemical reduction of 2-bromothiazole, revealing insights into the reaction mechanisms and intermediates (Ji & Peters, 1998).
Mechanism of Action
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-6-9-12-8(11)7-14-9/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDUXPZLNEZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNOSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)

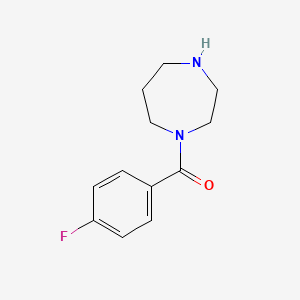
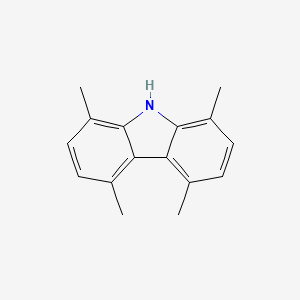
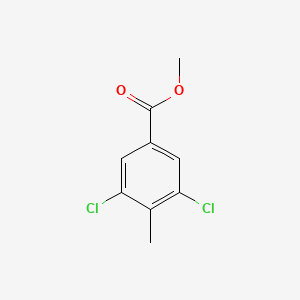

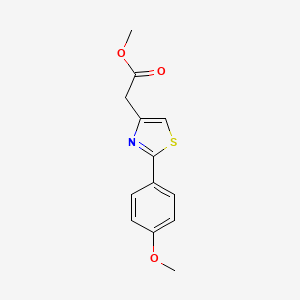
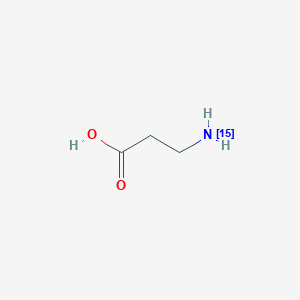
![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)
